p18SMI-21

Description

Properties

IUPAC Name |

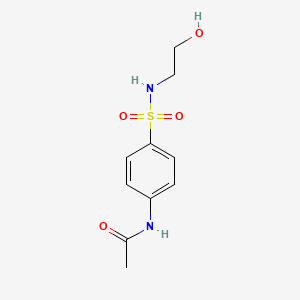

N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-8(14)12-9-2-4-10(5-3-9)17(15,16)11-6-7-13/h2-5,11,13H,6-7H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYBWFBHHFQGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383419 | |

| Record name | N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20535-76-6 | |

| Record name | N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Oncogenic Role of microRNA-21 in Cancer: A Technical Guide for Researchers

An In-depth Examination of a Key Regulator of Tumorigenesis

Abstract

MicroRNA-21 (miR-21) is one of the most extensively studied and consistently upregulated microRNAs across a broad spectrum of human cancers, earning it the designation of a potent "oncomiR". Its pervasive overexpression is intricately linked with the hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, enhanced invasion and metastasis, and the development of therapeutic resistance. This technical guide provides a comprehensive overview of the multifaceted functions of miR-21 in oncology, with a focus on its molecular mechanisms, key signaling pathways, and its utility as a biomarker and therapeutic target. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of cancer biology.

Introduction: The Significance of miR-21 in Cancer Biology

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, approximately 22 nucleotides in length, that function as critical post-transcriptional regulators of gene expression.[1] By binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), miRNAs can induce mRNA degradation or translational repression, thereby fine-tuning a vast array of cellular processes.[2] The dysregulation of miRNA expression is a common feature of human cancers, where they can function as either tumor suppressors or oncogenes.[3]

Among the numerous miRNAs implicated in cancer, miR-21 stands out for its consistent and significant overexpression in a multitude of malignancies, including but not limited to breast, lung, colorectal, pancreatic, prostate, and gastric cancers, as well as glioblastoma.[1][4] This aberrant expression is not merely a correlative finding but has been shown to be a functional driver of tumorigenesis.[2] MiR-21 exerts its oncogenic effects by targeting a cohort of tumor suppressor genes, thereby promoting cellular proliferation, survival, and invasion.[1] Its stability in various biofluids, such as blood and urine, has also positioned it as a promising non-invasive biomarker for cancer diagnosis, prognosis, and monitoring of therapeutic response.[1] This guide will delve into the technical details of miR-21's function in cancer, providing the necessary information for its further investigation and therapeutic targeting.

The Molecular Function of miR-21: Targeting Tumor Suppressor Genes

The oncogenic activity of miR-21 is primarily attributed to its ability to downregulate a specific set of tumor suppressor genes. By binding to their respective mRNAs, miR-21 effectively silences these critical negative regulators of cell growth and survival. Key validated targets of miR-21 include:

-

Phosphatase and Tensin Homolog (PTEN): A crucial tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a central node for cell growth, proliferation, and survival.[3][5] By inhibiting PTEN, miR-21 leads to the constitutive activation of the PI3K/Akt pathway.[3]

-

Programmed Cell Death 4 (PDCD4): A tumor suppressor that inhibits the activity of the transcription factor AP-1, which is involved in cell proliferation and invasion.[6][7] Downregulation of PDCD4 by miR-21 enhances AP-1 activity, promoting a malignant phenotype.[6][7]

-

Reversion-inducing Cysteine-rich protein with Kazal motifs (RECK): A membrane-anchored glycoprotein that negatively regulates matrix metalloproteinases (MMPs), enzymes crucial for extracellular matrix degradation, a key step in tumor invasion and metastasis.[4][8]

-

Tropomyosin 1 (TPM1): A component of the cytoskeleton that is often downregulated in cancer and has been implicated in the control of cell motility and invasion.[2]

The concerted downregulation of these and other tumor suppressor genes by miR-21 disrupts the cellular balance, tipping it towards a cancerous state characterized by uncontrolled growth, resistance to apoptosis, and an enhanced capacity for invasion and metastasis.

Key Signaling Pathways Modulated by miR-21

The functional consequences of miR-21's targeting of tumor suppressor genes are manifested through the modulation of several critical intracellular signaling pathways. Understanding these pathways is paramount for elucidating the comprehensive role of miR-21 in cancer.

The PI3K/Akt/mTOR Signaling Pathway

By directly targeting PTEN, miR-21 unleashes the activity of the PI3K/Akt/mTOR pathway.[3][9] This pathway is a master regulator of cell growth, proliferation, survival, and metabolism. The constitutive activation of this pathway due to miR-21 overexpression is a frequent event in many cancers, contributing significantly to tumorigenesis.

The RAS/MEK/ERK Signaling Pathway

MiR-21 can also activate the RAS/MEK/ERK pathway, another critical cascade involved in cell proliferation and differentiation.[9] This can occur through the targeting of Sprouty (SPRY) proteins, which are negative regulators of this pathway.

The PDCD4/AP-1 Signaling Axis

The downregulation of PDCD4 by miR-21 leads to the activation of the AP-1 transcription factor complex. AP-1, in turn, can promote the transcription of genes involved in invasion and metastasis, such as MMPs. Furthermore, a positive feedback loop exists where AP-1 can induce the transcription of the miR-21 gene.[7]

The RECK/MMP Regulatory Axis

By targeting RECK, miR-21 diminishes the inhibition of MMPs, leading to increased degradation of the extracellular matrix.[4][10] This process is fundamental for tumor cells to break through tissue barriers and metastasize to distant organs.

Data Presentation: Quantitative Insights into miR-21 Function

The following tables summarize quantitative data from various studies, highlighting the extent of miR-21's dysregulation and its functional impact in different cancer contexts.

Table 1: Overexpression of miR-21 in Various Cancers

| Cancer Type | Tissue/Cell Line | Fold Change (Tumor vs. Normal) | Reference |

| Non-Small Cell Lung Cancer | Patient Tissues | 1.4 to 11-fold | [4] |

| Gastric Cancer | Patient Tissues | Mean: 2.39 ± 2.56 | [11] |

| Colorectal Cancer | Patient Tissues | 13 to 40-fold (depending on stage) | [2] |

| Breast Cancer | Patient Tissues | > 2-fold | [6] |

| Multiple Myeloma | Patient Cells | > 4.18-fold | [2] |

Table 2: Functional Effects of miR-21 Modulation in Cancer Cells

| Cancer Type | Cell Line | Experimental Condition | Effect on Proliferation/Viability | Effect on Apoptosis | Effect on Invasion/Migration | Reference |

| Breast Cancer | MCF-7 | LNA-antimiR-21 | 29% decrease | - | 43% decrease in migration | [6] |

| Ovarian Cancer | SKOV3/DDP | miR-21 inhibitor | Decreased | - | ~50% decrease | [12] |

| Lung Squamous Carcinoma | YTMLC-90 | miR-21 silencing | - | Increased to 50.5% | - | [13] |

| Non-Small Cell Lung Cancer | A549 | miR-21 siRNA | - | Increased to 28% | - | [14] |

| Melanoma | B16F10 | LNA-anti-miR-21 | 13% decrease | Increased | - | [15] |

Table 3: miR-21 and Chemoresistance

| Cancer Type | Cell Line | Chemotherapeutic Agent | Effect of miR-21 Modulation | IC50 Change | Reference |

| Ovarian Cancer | SKOV3/DDP | Cisplatin | miR-21 mimics increased resistance | - | [12] |

| Osteosarcoma | MG63 | Cisplatin | miR-21 expression sensitized cells | Decreased | [16] |

Table 4: In Vivo Studies of Anti-miR-21 Therapy

| Cancer Type | Animal Model | Therapeutic Agent | Effect on Tumor Growth/Metastasis | Quantitative Outcome | Reference |

| Multiple Myeloma | SCID mice with human xenografts | miR-21 inhibitors | Significant anti-tumor activity | - | [2] |

| Breast Cancer | Nude mice with MCF-7 xenografts | PNA-antimiR-21 | Reduced tumor growth by ~68% | - | [6] |

| Prostate Cancer | SCID mice | anti-miR-21 | Reduced lung metastases | Significant reduction in lesion number | [1] |

| Melanoma | C57BL/6 mice | LNA-anti-miR-21 | Reduced tumor growth and volume | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of miR-21 in cancer.

Quantification of miR-21 Expression by Stem-Loop RT-qPCR

This is the gold-standard method for sensitive and specific quantification of mature miRNA expression.

Protocol:

-

Total RNA Extraction: Isolate total RNA from cells or tissues using a method that efficiently recovers small RNA species (e.g., TRIzol reagent or dedicated kits). Assess RNA quality and quantity using a spectrophotometer and/or microfluidics-based analysis.

-

Reverse Transcription (RT):

-

Prepare a master mix containing a stem-loop RT primer specific for miR-21, reverse transcriptase, dNTPs, and reaction buffer.

-

Add a defined amount of total RNA (e.g., 10-100 ng) to the master mix.

-

Perform the RT reaction according to the manufacturer's protocol, typically involving incubation at a specific temperature for a set duration to synthesize cDNA.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR master mix containing a forward primer specific for the miR-21 cDNA, a universal reverse primer, a TaqMan probe for miR-21 (or SYBR Green dye), DNA polymerase, and reaction buffer.

-

Add the cDNA product from the RT step to the qPCR master mix.

-

Perform qPCR using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for miR-21 and an endogenous control miRNA (e.g., U6 snRNA).

-

Calculate the relative expression of miR-21 using the 2-ΔΔCt method, normalizing to the endogenous control and a reference sample (e.g., normal tissue).

-

Validation of miR-21 Targets using a Luciferase Reporter Assay

This assay directly tests the binding of miR-21 to the 3'-UTR of a putative target gene.

Protocol:

-

Vector Construction:

-

Amplify the full-length 3'-UTR of the putative target gene (e.g., PTEN) from cDNA.

-

Clone the amplified 3'-UTR fragment downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable expression vector.

-

As a control, create a mutant version of the 3'-UTR construct where the miR-21 seed binding site is mutated.

-

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T or a cancer cell line with low endogenous miR-21) in a multi-well plate.

-

Co-transfect the cells with the luciferase reporter construct (wild-type or mutant), a miR-21 mimic or a negative control mimic, and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells.

-

Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR construct and the miR-21 mimic, compared to the control mimic, indicates a direct interaction. This effect should be abolished with the mutant 3'-UTR construct.

-

In Situ Hybridization (ISH) for miR-21 Localization

ISH allows for the visualization of miR-21 expression within the cellular and tissue context.

Protocol:

-

Tissue Preparation:

-

Fix fresh-frozen or paraffin-embedded tissue sections on slides.

-

Perform pre-treatment steps, including deparaffinization, rehydration, and proteinase K digestion to unmask the target RNA.

-

-

Hybridization:

-

Hybridize the tissue sections with a digoxigenin (DIG)-labeled locked nucleic acid (LNA) probe specific for mature miR-21. LNA probes offer high specificity and binding affinity.

-

Incubate in a humidified chamber at an optimized temperature for several hours or overnight.

-

-

Washing and Detection:

-

Perform stringent washes to remove unbound probe.

-

Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the signal.

-

-

Imaging and Analysis:

-

Counterstain the sections (e.g., with Nuclear Fast Red).

-

Mount the slides and visualize under a microscope. The localization and intensity of the staining provide information on miR-21 expression patterns.

-

Clinical Relevance and Therapeutic Potential

The consistent upregulation of miR-21 in cancer and its association with poor prognosis make it an attractive target for therapeutic intervention.[17][18] High levels of miR-21 have been correlated with advanced tumor stage, lymph node metastasis, and reduced overall survival in various cancer types.[6][13]

Therapeutic Strategies Targeting miR-21:

-

Antisense Oligonucleotides (ASOs) or "anti-miRs": These are single-stranded nucleic acids designed to be complementary to mature miR-21, leading to its sequestration and degradation. Several chemically modified ASOs, such as those with locked nucleic acid (LNA) or peptide nucleic acid (PNA) backbones, have been developed to enhance stability and efficacy.[6][15]

-

miRNA Sponges: These are competitively binding RNAs that contain multiple binding sites for miR-21, effectively "soaking up" the endogenous miRNA and preventing it from binding to its natural targets.

Preclinical studies using anti-miR-21 therapies have shown promising results in various cancer models, leading to reduced tumor growth, decreased metastasis, and sensitization to conventional chemotherapies.[2][6][15] Clinical trials investigating the safety and efficacy of miR-21 inhibitors are ongoing.[4][12]

Conclusion

MicroRNA-21 has firmly established itself as a key oncogenic player in a wide range of human cancers. Its ability to coordinately downregulate multiple tumor suppressor genes leads to the activation of critical pro-tumorigenic signaling pathways, thereby driving cancer initiation, progression, and therapeutic resistance. The wealth of quantitative data and well-defined experimental protocols outlined in this guide provide a solid foundation for researchers to further unravel the complexities of miR-21 biology and to develop innovative diagnostic and therapeutic strategies targeting this potent oncomiR. The continued investigation into the intricate network regulated by miR-21 holds immense promise for improving the clinical management of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. miRNA-21-5p targeting PTEN to regulate PI3K/Akt/mTOR pathway in retinal pigment epithelial cell photodamage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. miR-21 promotes growth, invasion and migration of lung cancer cells by AKT/P-AKT/cleaved-caspase 3/MMP-2/MMP-9 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MicroRNA-21 and its impact on signaling pathways in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MiR-21 Regulates Growth and Migration of Cervical Cancer Cells by RECK Signaling Pathway | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. MicroRNA-21: A promising biomarker for the prognosis and diagnosis of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Absolute quantification of cell-free microRNAs in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic inhibition of microRNA-21 (miR-21) using locked-nucleic acid (LNA)-anti-miR and its effects on the biological behaviors of melanoma cancer cells in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. MicroRNA-21 and the clinical outcomes of various carcinomas: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prognostic Value of miR-21 in Various Cancers: An Updating Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of miR-21 in Cardiovascular Disease: A Technical Guide for Researchers

An In-depth Exploration of a Key Regulator in Cardiac Health and Pathology

MicroRNA-21 (miR-21) has emerged as a critical, albeit complex, modulator in the landscape of cardiovascular disease. Its pervasive influence on cellular processes such as fibrosis, hypertrophy, apoptosis, and inflammation positions it as a compelling therapeutic target and a significant biomarker. This technical guide offers a comprehensive overview of the multifaceted role of miR-21, providing researchers, scientists, and drug development professionals with a detailed understanding of its molecular mechanisms, experimental validation, and therapeutic potential.

The Dual Nature of miR-21 in Cardiac Pathophysiology

miR-21's function in the cardiovascular system is highly cell-type-specific, often exhibiting opposing effects that contribute to its complex role in disease progression. While it can promote pathological remodeling in certain contexts, it also demonstrates protective effects in others.[1][2] Under pathological stress, miR-21 expression is frequently altered, leading to aberrant gene regulation and the development of cardiovascular conditions like hypertension, cardiac hypertrophy and fibrosis, atherosclerosis, and heart failure.[3][4]

Cardiac Fibrosis: A Profibrotic Driver

A substantial body of evidence implicates miR-21 as a potent profibrotic agent. In cardiac fibroblasts, the primary cell type responsible for extracellular matrix deposition, miR-21 expression is significantly upregulated in failing hearts.[5] This upregulation enhances the activity of the ERK-MAP kinase signaling pathway, a key cascade in fibroblast proliferation and fibrosis.[5] Inhibition of miR-21 in animal models has been shown to reduce interstitial fibrosis and improve cardiac function.[5]

Several key target genes are involved in miR-21's profibrotic actions. It directly targets and represses SMAD family member 7 (Smad7), a negative regulator of the TGF-β1 signaling pathway.[1][6] By downregulating Smad7, miR-21 enhances TGF-β1 signaling, leading to the activation of cardiac fibroblasts and increased collagen production.[1][7] Additionally, miR-21 targets Sprouty homolog 1 (SPRY1), an inhibitor of the Ras/MEK/ERK pathway, further promoting fibroblast activation.[5][8]

Cardiac Hypertrophy: A Contentious Contributor

The role of miR-21 in cardiac hypertrophy is more nuanced. Some studies suggest that miR-21 contributes to the hypertrophic response. For instance, downregulation of miR-21 in mice has been shown to reduce cardiomyocyte size under hypertrophic stimulation.[5] This effect is partly attributed to its targeting of Sprouty homolog 2 (SPRY2), which in turn modulates cardiomyocyte growth.[5]

However, other studies have reported that miR-21 is not essential for pathological cardiac remodeling, with knockout mice still developing hypertrophy in response to stress.[1] This highlights the complexity of miR-21's involvement and suggests that its impact on hypertrophy may be dependent on the specific pathological context and cellular environment.

Cardiomyocyte Apoptosis: A Protective Influence

In contrast to its role in fibrosis, miR-21 generally exerts an anti-apoptotic and protective effect on cardiomyocytes.[1][2] Overexpression of miR-21 has been shown to protect cardiomyocytes from apoptosis induced by various stressors, including ischemia-reperfusion injury and palmitate exposure.[9][10]

This protective function is mediated through the targeting of several pro-apoptotic genes. Programmed cell death 4 (PDCD4) and Phosphatase and Tensin Homolog (PTEN) are two well-established targets of miR-21.[1][5][11] By inhibiting PDCD4 and PTEN, miR-21 can activate pro-survival signaling pathways, such as the PI3K/Akt pathway, thereby promoting cardiomyocyte survival.[1] Additionally, miR-21 can attenuate Fas-mediated apoptosis by regulating other downstream targets.[10]

Atherosclerosis and Vascular Inflammation: A Modulatory Role

In the context of atherosclerosis, miR-21's role is also multifaceted. It is upregulated in human atherosclerotic plaques and is involved in regulating the proliferation and apoptosis of vascular smooth muscle cells (VSMCs).[12][13] By targeting genes like Tropomyosin 1 (TPM1), miR-21 can enhance VSMC proliferation, a key event in plaque formation.[12]

Conversely, in macrophages within atherosclerotic lesions, miR-21 appears to have an anti-inflammatory and protective role.[14] It can promote an anti-inflammatory macrophage phenotype and reduce vascular inflammation.[14] This dual role underscores the cell-specific effects of miR-21 in the complex inflammatory environment of the atherosclerotic plaque.

Key Signaling Pathways Modulated by miR-21

The functional consequences of miR-21 expression are orchestrated through its interaction with a network of signaling pathways. Understanding these pathways is crucial for developing targeted therapies.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of miR-21 in various cardiovascular disease models.

Table 1: miR-21 in Cardiac Fibrosis

| Experimental Model | Key Findings | Target Gene(s) | Reference |

| Mouse model of heart failure | miR-21 significantly upregulated in cardiac fibroblasts. | SPRY1 | [5] |

| Rat model of myocardial infarction | Inhibition of miR-21 attenuated cardiac fibrosis. | Smad7 | [7] |

| Human cardiac fibroblasts | TGF-β1 treatment increased miR-21 expression. | Smad7 | [7] |

| Mouse model of MI | miR-21 sponge improved heart function and reduced fibrosis. | Jagged1 | [15] |

Table 2: miR-21 in Cardiomyocyte Apoptosis

| Experimental Model | Key Findings | Target Gene(s) | Reference |

| H9c2 cells (palmitate-induced apoptosis) | miR-21 overexpression reduced apoptosis. | Caspase-3/NF-κB pathway | [9] |

| H9c2 cells (hypoxia/reoxygenation) | miR-21 overexpression attenuated apoptosis. | HIPK3 | [10] |

| Mouse model of doxorubicin-induced cardiotoxicity | miR-21 overexpression attenuated apoptosis. | BTG2 | [16] |

| Human cardiomyocytes (TNF-α-induced apoptosis) | miR-21 mimics decreased apoptosis. | JNK/p38/caspase-3 pathway | [1] |

Detailed Experimental Protocols

Accurate and reproducible experimental design is paramount in miRNA research. The following are detailed methodologies for key experiments cited in the study of miR-21.

miRNA Quantification by qRT-PCR

This protocol outlines the steps for quantifying miR-21 expression in cardiac tissue.

Protocol Steps:

-

RNA Extraction: Homogenize frozen cardiac tissue in TRIzol reagent. Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol. Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a NanoDrop spectrophotometer. Assess RNA integrity using an Agilent Bioanalyzer.

-

Reverse Transcription: Perform reverse transcription using a miRNA-specific cDNA synthesis kit. This typically involves a pulsed RT reaction with a stem-loop primer specific for the mature miR-21 sequence.

-

Quantitative PCR: Set up the qPCR reaction using a TaqMan miRNA assay or a SYBR Green-based method with specific primers for miR-21. Use a small nuclear RNA, such as U6, as an endogenous control for normalization.

-

Data Analysis: Calculate the relative expression of miR-21 using the comparative Ct (ΔΔCt) method.

In Situ Hybridization for miR-21 Localization

This protocol allows for the visualization of miR-21 expression within the cellular context of cardiac tissue sections.

Protocol Steps:

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded cardiac tissue sections.

-

Permeabilization: Treat sections with proteinase K to facilitate probe entry.

-

Hybridization: Hybridize the sections overnight with a digoxigenin (DIG)-labeled locked nucleic acid (LNA) probe specific for miR-21. LNA probes offer high specificity and binding affinity.[4]

-

Washing: Perform stringent washes to remove unbound probe.

-

Immunodetection: Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Signal Development: Develop the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a blue-purple precipitate.

-

Counterstaining and Mounting: Counterstain with Nuclear Fast Red and mount the slides.

Luciferase Reporter Assay for Target Validation

This assay is the gold standard for confirming a direct interaction between a miRNA and its predicted target mRNA.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental validation of microRNA targets using a luciferase reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Digital PCR for Quantifying Circulating MicroRNAs in Acute Myocardial Infarction and Cardiovascular Disease [jove.com]

- 8. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Utilizing AntagomiR (Antisense microRNA) to Knock Down microRNA in Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The anti-miR21 antagomir, a therapeutic tool for colorectal cancer, has a potential synergistic effect by perturbing an angiogenesis-associated miR30 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. miR‐21 promotes cardiac fibroblast‐to‐myofibroblast transformation and myocardial fibrosis by targeting Jagged1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

microRNA-21 signaling pathway analysis

An In-depth Technical Guide to the microRNA-21 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-21 (miR-21) is one of the most extensively studied microRNAs, consistently found to be overexpressed in a wide array of human cancers, including glioblastoma, breast, lung, and colorectal cancer.[1][2][3][4] Classified as an "oncomiR," miR-21 plays a pivotal role in regulating fundamental cellular processes such as proliferation, apoptosis, and invasion by post-transcriptionally silencing a host of tumor suppressor genes.[3][5][6] Its dysregulation is not only a hallmark of cancer but is also implicated in other pathologies like cardiovascular disease and inflammatory conditions.[4] This guide provides a detailed analysis of the miR-21 signaling pathway, its core components, experimental validation techniques, and its significance as a therapeutic target.

Core Signaling Pathway: Upstream Regulation and Downstream Effects

The expression and function of miR-21 are tightly controlled by a network of upstream signals and result in the modulation of numerous downstream effector pathways.

Upstream Regulation of miR-21 Expression

Several key oncogenic signaling pathways and transcription factors converge to induce the transcription of the MIR21 gene.

-

TGF-β Signaling: Transforming growth factor-β (TGF-β) is a potent inducer of miR-21.[7][8] Upon ligand binding, TGF-β receptors activate intracellular Smad proteins (Smad2/3).[9] Phosphorylated Smad3 can promote the processing of primary miR-21 (pri-miR-21), and the Smad3/4 complex can directly bind to the MIR21 promoter to induce its transcription.[9]

-

STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that directly regulates miR-21 expression.[7][10] Inflammatory cytokines like IL-6 can activate STAT3, which then binds to putative sites in the miR-21 gene promoter, driving its transcription.[7][10] This forms a crucial link between chronic inflammation and cancer.

-

Activator Protein 1 (AP-1): The AP-1 transcription factor, often activated by the Ras/MAPK signaling pathway, can induce miR-21 expression, which in turn targets tumor suppressors inhibited by Ras signaling, such as PDCD4.[5]

Downstream Targets and Consequences

Mature miR-21 guides the RNA-induced silencing complex (RISC) to the 3' untranslated region (3' UTR) of its target messenger RNAs (mRNAs), leading to their degradation or translational repression. The majority of validated miR-21 targets are tumor suppressor genes.[4][5]

-

PTEN (Phosphatase and Tensin Homolog): PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[6][11] By binding to the 3' UTR of PTEN mRNA, miR-21 suppresses its expression.[5][11] The loss of PTEN leads to the constitutive activation of the PI3K/Akt pathway, which promotes cell growth, proliferation, and survival, while inhibiting apoptosis.[2][6]

-

PDCD4 (Programmed Cell Death 4): PDCD4 is a tumor suppressor that promotes apoptosis and inhibits tumor invasion.[1][11] miR-21 directly targets PDCD4 for suppression, a mechanism that has been validated in breast, colorectal, and other cancers.[2][3][11][12] Inhibition of PDCD4 by miR-21 leads to reduced apoptosis and increased cell invasion.[3][6]

-

Other Validated Targets: Other important tumor suppressor targets of miR-21 include Tropomyosin 1 (TPM1), RECK (Reversion-inducing-cysteine-rich protein with kazal motifs), and RhoB.[2][4][13] By downregulating this suite of genes, miR-21 enhances tumorigenicity, invasion, and metastasis.[2]

The core signaling axis is visualized in the diagram below.

Caption: The miR-21 signaling pathway from upstream induction to downstream effects.

Data Presentation: Quantitative Analysis of miR-21 Activity

The functional impact of miR-21 on its targets is quantified through various molecular biology assays. The tables below summarize representative quantitative data from such experiments.

Table 1: Effect of miR-21 on Target Gene Expression (Luciferase Reporter Assay)

| Cell Line | Target Gene 3' UTR | Transfection Condition | Normalized Luciferase Activity (vs. Control) | Fold Repression | Reference |

| HEK293T | PTEN (Wild-Type) | miR-21 mimic | ~45% | ~2.2x | [11] |

| HEK293T | PTEN (Mutant) | miR-21 mimic | ~98% | No significant repression | [11] |

| MCF-7 | PDCD4 (Wild-Type) | miR-21 mimic | ~50% | ~2.0x | [12] |

| OE33 | PDCD4 (Wild-Type) | miR-21 mimic | Significantly decreased | Not specified | [14] |

| CAL27 | PDCD4 (Wild-Type) | miR-21-5p inhibitor | Significantly increased | Not specified | [12] |

Table 2: Effect of miR-21 Modulation on Target Protein Levels (Western Blot)

| Cell Line | Modulation | Target Protein | Protein Level Change (vs. Control) | Reference |

| LNCaP | miR-21 overexpression | RhoB | Decreased | [13] |

| LNCaP | miR-21 overexpression | PTEN | Decreased | [13] |

| SK-N-SH | miR-21 inhibitor | PTEN | Significantly increased | [1] |

| SK-N-SH | miR-21 inhibitor | PDCD4 | Significantly increased | [1] |

| Hepatocellular Cancer Cells | miR-21 inhibitor | PTEN | Increased | [5] |

Experimental Protocols

Validating the components and interactions within the miR-21 signaling pathway requires robust experimental methodologies. Detailed protocols for the key experiments are provided below.

Protocol 1: Quantification of miR-21 Expression by Stem-Loop RT-qPCR

This method is highly specific for mature miRNAs and is a standard for quantifying miRNA expression levels.[15][16][17]

Objective: To measure the relative expression level of mature miR-21 in cells or tissues.

Methodology:

-

Total RNA Isolation:

-

Extract total RNA, including the small RNA fraction, from cell or tissue samples using a TRIzol-based method or a commercial kit (e.g., miRVana miRNA Isolation Kit).[16]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis.

-

-

Stem-Loop Reverse Transcription (RT):

-

Prepare an RT master mix on ice. For a 20 µL reaction, combine ~100 ng of total RNA, 1 µL of a miR-21-specific stem-loop RT primer (10 µM), dNTPs, RNase inhibitor, and a MultiScribe reverse transcriptase in RT buffer.[18][19]

-

The stem-loop primer is designed to specifically hybridize to the 3' end of the mature miR-21 molecule, providing a template for reverse transcription.[17]

-

Incubate the reaction in a thermal cycler with the following program: 16°C for 30 min, 42°C for 30 min, and 85°C for 5 min to inactivate the enzyme.[18][19]

-

-

Real-Time Quantitative PCR (qPCR):

-

Prepare a qPCR master mix. For a 10 µL reaction, combine the diluted RT product, a forward primer specific to miR-21, a universal reverse primer, a TaqMan probe for miR-21, and TaqMan Universal PCR Master Mix.[17]

-

Run the reaction on a real-time PCR system (e.g., Applied Biosystems 7900HT) with a standard thermal profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.[19]

-

-

Data Analysis:

-

Determine the threshold cycle (Ct) for miR-21 and an endogenous control (e.g., U6 snRNA or miR-16).

-

Calculate the relative expression using the 2-ΔΔCt method.[16]

-

Caption: A streamlined workflow for quantifying mature miR-21 expression levels.

Protocol 2: Validation of miR-21 Targets Using a Luciferase Reporter Assay

This is the gold-standard method for experimentally confirming a direct interaction between a miRNA and its predicted target mRNA.[20][21][22]

Objective: To determine if miR-21 directly binds to the 3' UTR of a putative target gene (e.g., PTEN).

Methodology:

-

Construct Preparation:

-

Amplify the full-length 3' UTR of the target gene (e.g., PTEN) containing the predicted miR-21 binding site via PCR.

-

Clone this PCR product into a luciferase reporter vector (e.g., pGL3 or pmirGLO) downstream of the firefly luciferase gene.[23][24]

-

As a negative control, create a mutant construct where the miR-21 seed region binding site in the 3' UTR is mutated using site-directed mutagenesis.[24]

-

-

Cell Culture and Co-transfection:

-

Seed a suitable cell line (e.g., HEK293T or HeLa) in 24-well plates.[24]

-

Co-transfect the cells using a lipid-based reagent (e.g., Lipofectamine). Each transfection should include:

-

The wild-type or mutant luciferase reporter construct.

-

A miR-21 mimic or a negative control mimic.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[23]

-

-

-

Luciferase Activity Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

A significant decrease in normalized luciferase activity in cells co-transfected with the wild-type construct and the miR-21 mimic (compared to the negative control mimic) confirms a direct interaction.[21] No significant change should be observed with the mutant construct.

-

Caption: Experimental logic for validating the miR-21-target interaction.

Protocol 3: Western Blot Analysis of Target Protein Expression

Western blotting is used to detect changes in the protein levels of miR-21 targets following modulation of miR-21 expression.[20][25][26]

Objective: To determine if altering miR-21 levels affects the protein expression of its targets (e.g., PTEN, PDCD4).

Methodology:

-

Sample Preparation:

-

Transfect cells with a miR-21 mimic, inhibitor, or respective negative controls. After 48-72 hours, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[26]

-

Determine protein concentration using a BCA or Bradford assay.[27]

-

-

SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[26]

-

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[25][26]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PTEN) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[26][27]

-

Wash the membrane three times with TBST for 5-10 minutes each.[27]

-

Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[27]

-

-

Detection and Analysis:

Caption: Key steps for analyzing miR-21 target protein expression via Western blot.

Conclusion and Future Directions

The miR-21 signaling pathway is a central hub in cancer biology, integrating upstream oncogenic signals to suppress a network of tumor suppressor genes, thereby promoting cell proliferation, survival, and invasion.[5][6] Its consistent upregulation in tumors and its role in driving malignancy make it a highly attractive target for therapeutic intervention.[2] The experimental protocols detailed herein—qRT-PCR, luciferase reporter assays, and Western blotting—represent the core methodologies required to investigate this pathway. Future research will likely focus on developing more sophisticated anti-miR-21 therapeutics, understanding its role in the tumor microenvironment, and elucidating its complex interactions with other non-coding RNAs to fully harness its diagnostic and therapeutic potential.

References

- 1. Reduction of miR-21 induces SK-N-SH cell apoptosis and inhibits proliferation via PTEN/PDCD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. mIRN21 - Wikipedia [en.wikipedia.org]

- 5. Apoptosis and the target genes of microRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An update on the molecular mechanisms underlying the progression of miR-21 in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. TGF-β-induced miR-21 negatively regulates the antiproliferative activity but has no effect on EMT of TGF-β in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of the STAT3/microRNA‐21 pathway participates in angiotensin II‐induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of miR-21 and its targets (PTEN, PDCD4, TM1) in flat epithelial atypia of the breast in relation to ductal carcinoma in situ and invasive carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MicroRNA-21-5p targeting PDCD4 suppresses apoptosis via regulating the PI3K/AKT/FOXO1 signaling pathway in tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MiR-21 Is Induced by Hypoxia and Down-Regulates RHOB in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MiR-21 Suppresses Anoikis through Targeting PDCD4 and PTEN in Human Esophageal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]

- 16. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. cris.unibo.it [cris.unibo.it]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 22. scilit.com [scilit.com]

- 23. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]

- 25. Western blot protocol | Abcam [abcam.com]

- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 27. benchchem.com [benchchem.com]

discovery and characterization of miR-21

An In-depth Technical Guide to the Discovery and Characterization of miR-21

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-21 (miR-21) is a small non-coding RNA molecule, approximately 22 nucleotides in length, that has emerged as a pivotal regulator of gene expression.[1][2][3] Since its initial discovery, miR-21 has been identified as one of the most consistently and significantly upregulated microRNAs across a wide array of human cancers, earning it the classification of an "oncomiR" (oncogenic microRNA).[1][2][4][5][6] Its aberrant expression is not only a hallmark of many malignancies, including glioblastoma, breast, lung, and colorectal cancers, but is also implicated in other pathological conditions such as cardiovascular disease and inflammation.[5][6][7][8]

This guide provides a comprehensive technical overview of the discovery, characterization, and functional analysis of miR-21. It details the molecular mechanisms by which miR-21 promotes tumorigenesis, outlines the key signaling pathways it modulates, and presents the experimental protocols fundamental to its study.

Discovery and Initial Characterization

The human miR-21 gene (MIRN21) is located on chromosome 17q23.2, within an intronic region of the TMEM49 gene.[5][7] Despite this, it is transcribed independently from its own promoter.[5][7] The primary transcript, pri-miR-21, is approximately 3,433 nucleotides long.[3][7]

The discovery of miR-21's role in cancer came from early miRNA profiling studies. One of the first key findings was its strong upregulation in glioblastoma, the most malignant type of brain tumor.[6] Subsequent microarray analyses and expression studies revealed a consistent pattern of miR-21 overexpression in a multitude of solid tumors and hematological malignancies compared to corresponding normal tissues.[1][3] This widespread dysregulation pointed towards a fundamental role in oncogenic processes.

Biogenesis of miR-21

The maturation of miR-21 follows the canonical microRNA biogenesis pathway, a multi-step process involving nuclear and cytoplasmic enzymes.[9][10][11]

-

Transcription : The MIRN21 gene is transcribed by RNA polymerase II in the nucleus to produce the primary transcript (pri-miR-21).[8][9]

-

Nuclear Processing : The pri-miR-21 hairpin structure is recognized and cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner DGCR8. This releases a smaller, ~70-nucleotide hairpin precursor called pre-miR-21.[9][10]

-

Nuclear Export : Pre-miR-21 is actively transported from the nucleus to the cytoplasm by the Exportin-5/Ran-GTPase complex.[9][10]

-

Cytoplasmic Processing : In the cytoplasm, the RNase Dicer cleaves the terminal loop of pre-miR-21, yielding a short, double-stranded miRNA/miRNA* duplex.[9][10][11]

-

RISC Loading : The duplex unwinds, and one strand, the mature miR-21 (the guide strand), is preferentially loaded into the RNA-Induced Silencing Complex (RISC). The other strand (passenger strand, miR-21*) is typically degraded.[9] The mature miR-21 guides the RISC to target messenger RNAs (mRNAs) for post-transcriptional repression.

Caption: Workflow of miR-21 biogenesis from transcription to RISC loading.

Role of miR-21 in Cancer and Key Signaling Pathways

miR-21 functions as an oncomiR by promoting cell proliferation, preventing apoptosis (programmed cell death), and enhancing invasion and metastasis.[1][4] It achieves this by downregulating a host of tumor suppressor genes that act as checkpoints for these critical cellular processes.

Validated Gene Targets of miR-21

The oncogenic activity of miR-21 is a direct consequence of its ability to silence multiple tumor suppressor genes. Key validated targets include:

-

PTEN (Phosphatase and Tensin Homolog) : A crucial tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, miR-21 leads to constitutive activation of Akt, promoting cell survival and proliferation.[2][9][12]

-

PDCD4 (Programmed Cell Death 4) : A tumor suppressor that inhibits translation and invasion. Downregulation of PDCD4 by miR-21 is a common event in breast, colon, and other cancers.[6][9][11][12]

-

TPM1 (Tropomyosin 1) : Involved in the regulation of the cytoskeleton, its suppression by miR-21 has been linked to increased motility and invasion in breast cancer.[4][9]

-

RECK (Reversion-inducing Cysteine-rich protein with Kazal motifs) : An inhibitor of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating metastasis. miR-21-mediated suppression of RECK promotes cancer cell invasion.[4][12]

-

Spry2 (Sprouty Homolog 2) : A negative regulator of receptor tyrosine kinase (RTK) signaling, including the Ras/MAPK pathway. By targeting Spry2, miR-21 enhances growth factor-induced proliferation.[9][12]

Modulation of Core Signaling Pathways

Through the regulation of its target genes, miR-21 exerts significant influence over several fundamental cancer-related signaling pathways.

-

PI3K/Akt/mTOR Pathway : This is a central pathway for cell growth, proliferation, and survival. By directly targeting PTEN, miR-21 disinhibits this pathway, leading to increased Akt phosphorylation and downstream signaling.[9][13] This is a primary mechanism behind miR-21's anti-apoptotic effects and its contribution to chemoresistance.[9][14]

Caption: miR-21 promotes survival by inhibiting PTEN in the PI3K/Akt pathway.

-

Ras/MEK/ERK Pathway : This pathway is critical for transmitting extracellular signals to the nucleus to regulate gene expression related to cell growth and division. miR-21 targets inhibitors of this pathway, such as Spry2 and RASA1, leading to its sustained activation and promoting uncontrolled proliferation.[4][13]

Caption: miR-21 activates the Ras/MEK/ERK pathway by inhibiting Spry2/RASA1.

Quantitative Data on miR-21 Expression

The upregulation of miR-21 is a consistent finding across numerous cancer types. The following table summarizes representative quantitative data on its expression.

| Cancer Type | Tissue/Sample Type | Fold Change (Tumor vs. Normal) | Detection Method | Reference |

| Glioblastoma | Tumor Tissue | > 5-fold | Microarray / Northern Blot | [6] |

| Breast Cancer | Tumor Tissue | 2-10-fold | qRT-PCR | [15] |

| Lung Cancer (NSCLC) | Tumor Tissue | ~3.5-fold | qRT-PCR | [3] |

| Colorectal Cancer | Tumor Tissue | > 2-fold | qRT-PCR | [15] |

| Pancreatic Cancer | Tumor Tissue | Significantly elevated | In Situ Hybridization | [12] |

| Lung Cancer | Patient Plasma | Significantly higher in LC patients | qRT-PCR | [16] |

Experimental Protocols for miR-21 Analysis

The study of miR-21 relies on a set of specialized molecular biology techniques designed to detect and quantify small RNAs and validate their interactions with target genes.

Detection and Quantification of miR-21

Northern blotting is a traditional but reliable method for detecting and sizing miRNAs, capable of distinguishing between precursor and mature forms.[17][18] The use of Locked Nucleic Acid (LNA) probes significantly enhances sensitivity and specificity.[17][19]

Protocol Outline:

-

RNA Extraction : Isolate total RNA or a small RNA-enriched fraction from cells or tissues.

-

Polyacrylamide Gel Electrophoresis (PAGE) : Separate 5-10 µg of RNA on a 15% denaturing TBE-Urea polyacrylamide gel.

-

Electrotransfer : Transfer the separated RNA from the gel to a positively charged nylon membrane using a semi-dry transfer apparatus.[20]

-

Cross-linking : UV-crosslink the RNA to the membrane.

-

Hybridization : Pre-hybridize the membrane and then hybridize overnight at a calculated temperature (e.g., 20-25°C below the LNA probe's Tm) with a 5'-digoxigenin (DIG) or radioactively labeled LNA probe specific for mature miR-21.

-

Washing : Perform stringent washes to remove non-specifically bound probe.

-

Detection : If using a DIG-labeled probe, incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) and detect with a chemiluminescent substrate. If using a radioactive probe, expose to a phosphor screen.[20]

Caption: Experimental workflow for miRNA detection by Northern blotting.

ISH allows for the visualization of miR-21 expression within the morphological context of a tissue, identifying which specific cell types are expressing the miRNA.[21][22][23] LNA probes are critical for achieving the necessary specificity for these short targets.[21][24]

Protocol Outline:

-

Tissue Preparation : Prepare fresh-frozen or paraffin-embedded tissue sections.

-

Permeabilization : Treat sections with proteinase K to allow probe entry.

-

Hybridization : Hybridize the tissue with a double-DIG-labeled LNA probe for miR-21 at an optimized temperature (e.g., 50-60°C).

-

Washing : Perform high-stringency washes (e.g., using 50% formamide in SSC buffer) to ensure specific probe binding.[24]

-

Immunological Detection : Incubate with an anti-DIG-AP antibody.

-

Chromogenic Detection : Add a substrate like NBT/BCIP, which produces a colored precipitate where the probe is bound.[21]

-

Microscopy : Counterstain and visualize under a light microscope.

qRT-PCR is the most sensitive and widely used method for quantifying miRNA expression levels.[25] The stem-loop primer design provides high specificity for the mature miRNA.[26]

Protocol Outline:

-

RNA Extraction : Isolate total RNA.

-

Reverse Transcription (RT) : Perform RT using a stem-loop primer specific to the 3' end of mature miR-21. This creates a longer cDNA template.

-

Real-Time PCR : Amplify the cDNA using a forward primer specific to the 5' end of miR-21 and a universal reverse primer that binds to the stem-loop primer sequence. A TaqMan probe is often included for enhanced specificity and real-time detection.[27]

-

Quantification : Quantify miR-21 levels relative to a stable small RNA endogenous control (e.g., U6 snRNA).

Validation of miR-21 Targets

This is the gold-standard method for experimentally validating a direct interaction between a miRNA and its predicted target mRNA.[28][29][30] The principle is to clone the target sequence downstream of a luciferase reporter gene; binding of the miRNA will reduce luciferase expression.[29][31]

Protocol Outline:

-

Construct Preparation : Clone the 3'-UTR segment of the putative target gene (e.g., PTEN) containing the predicted miR-21 binding site into a luciferase reporter vector (e.g., pGL3). Create a parallel construct where the miR-21 seed binding site is mutated.[31][32]

-

Co-transfection : Co-transfect cells (e.g., HEK293T) with:

-

The luciferase reporter construct (either wild-type or mutant 3'-UTR).

-

A miR-21 mimic (or an inhibitor for loss-of-function studies) or a negative control mimic.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Cell Lysis and Assay : After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla activity. A significant reduction in luciferase activity in cells co-transfected with the miR-21 mimic and the wild-type 3'-UTR construct (but not the mutant) confirms a direct interaction.

Caption: Logic of the luciferase reporter assay for miR-21 target validation.

Conclusion

miR-21 is a master regulator of oncogenic pathways, distinguished by its consistent overexpression in a vast range of human cancers. Its discovery and subsequent characterization have provided profound insights into the role of non-coding RNAs in disease. The ability of miR-21 to simultaneously suppress multiple tumor suppressor genes, thereby amplifying pro-tumorigenic signaling through pathways like PI3K/Akt and Ras/MEK/ERK, makes it a highly attractive and potent target for therapeutic intervention. The experimental methodologies detailed herein represent the core toolkit for researchers and drug development professionals working to further unravel the complexities of miR-21 biology and translate these findings into novel diagnostic and therapeutic strategies.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Regulation and function of miRNA-21 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. miR-21: a small multi-faceted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mIRN21 - Wikipedia [en.wikipedia.org]

- 8. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulating miRNA-21 Biogenesis By Bi-functional Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MicroRNA-21 and its impact on signaling pathways in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-Step and Real-Time Detection of microRNA-21 in Human Samples for Lung Cancer Biosensing Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MicroRNA detection by northern blotting using locked nucleic acid probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biosyn.com [biosyn.com]

- 20. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 21. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MicroRNA in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. MicroRNA In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]

- 24. Frontiers | Double In situ Hybridization for MicroRNAs and mRNAs in Brain Tissues [frontiersin.org]

- 25. microRNA Expression Analysis Research | Thermo Fisher Scientific - US [thermofisher.com]

- 26. MicroRNA Experimental Protocols [labome.com]

- 27. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 30. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]

expression of microRNA-21 in tissue samples

An In-depth Technical Guide to the Expression of microRNA-21 in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-21 (miR-21) is a small, non-coding RNA molecule, approximately 22 nucleotides in length, that plays a significant role in regulating gene expression at the post-transcriptional level.[1] It is one of the most frequently studied microRNAs due to its aberrant expression in a wide array of human diseases, most notably cancer.[2][3] Classified as an "oncomiR," miR-21 is consistently found to be upregulated in numerous solid tumors, including those of the breast, lung, colon, stomach, and pancreas.[3][4] Its overexpression is linked to key cellular processes such as proliferation, apoptosis inhibition, and migration.[1] Beyond cancer, miR-21 is also implicated in cardiovascular diseases, inflammation, and fibrosis.[2][5]

The precise quantification and localization of miR-21 within tissue samples are critical for understanding its biological functions, its role in pathogenesis, and for its development as a diagnostic and prognostic biomarker.[1][3] This guide provides a comprehensive overview of miR-21 expression in various tissues, details key experimental protocols for its detection, and illustrates its involvement in critical signaling pathways.

Data Presentation: Quantitative Analysis of miR-21 Expression

The upregulation of miR-21 is a hallmark of many cancers. Quantitative data from various studies consistently show elevated levels of miR-21 in malignant tissues compared to their benign or normal counterparts.

Table 1: Expression of miR-21 in Cancerous vs. Adjacent Non-Cancerous Tissues

| Cancer Type | Detection Method | Key Findings | Reference |

| Breast Cancer | In Situ Hybridization (ISH) | High miR-21 ISH scores correlated with positive lymph node status. Expression was low in most benign breast tissues. | [1][6] |

| Breast Cancer | qRT-PCR | miR-21 was significantly upregulated in all breast cancer patients compared to healthy controls, regardless of neoadjuvant chemotherapy treatment. | [7] |

| Gastric Cancer | qRT-PCR | Expression levels of miR-21 were significantly higher in gastric cancer samples compared to paired non-cancerous tissues. | [8] |

| Gastric Cancer | Molecular Beacon Assay & qRT-PCR | In a study of 8 gastric cancer tissue samples, 6 showed higher miR-21 levels than adjacent tissues, with results comparable between the two methods. | [9][10] |

| Non-Small Cell Lung Cancer (NSCLC) | Northern Blotting | miR-21 is significantly increased in tumor tissue when compared with non-malignant lung samples. | [4] |

| Renal Cell Carcinoma | Not Specified | miR-21 expression was significantly up-regulated compared with healthy kidney tissue. | [11] |

Table 2: Cellular Localization of miR-21 in Tissue Samples

| Tissue Type | Cellular Localization | Reference |

| Breast Carcinoma | Detected in the cytoplasm of malignant epithelial cells. miR-21-positive spindle-like cells (fibroblasts) were also found surrounding tumor islands. | [1][6] |

| Colorectal Cancer | High levels of miR-21 were observed in the stromal region of the tissue. | [1] |

| Lung, Pancreas, Prostate Cancer | In situ staining found primarily in cancer epithelial cells. | [1] |

| Renal Tissue (Fibrosis) | Enhanced expression located mainly in distal tubular epithelial cells. | [11] |

Signaling Pathways Involving miR-21

miR-21 exerts its influence by targeting multiple mRNAs, thereby modulating key signaling pathways involved in cell growth, survival, and proliferation. A primary mechanism is its inhibition of tumor suppressor genes.

One of the most well-documented pathways involves the Phosphatase and Tensin Homolog (PTEN) and the subsequent activation of the PI3K/Akt signaling cascade. By binding to the 3'-UTR of PTEN mRNA, miR-21 represses its translation. The reduction in PTEN, a negative regulator of the PI3K/Akt pathway, leads to increased Akt phosphorylation. This activation promotes cell survival and inhibits apoptosis.[3][5]

Caption: The miR-21/PTEN/Akt signaling pathway.

Experimental Protocols

Accurate detection of miR-21 in tissue samples is paramount. The following sections detail the core methodologies used in research and clinical settings.

In Situ Hybridization (ISH) for Cellular Localization

In situ hybridization allows for the visualization of miR-21 expression within the morphological context of the tissue, identifying the specific cell types that express the miRNA.[12] Locked Nucleic Acid (LNA) probes, which have a higher binding affinity, are often used to enhance specificity and signal strength for small molecules like miRNAs.[13][14]

Detailed Protocol using LNA probes and Chromogenic Detection:

-

Tissue Preparation:

-

Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on positively charged slides.

-

Deparaffinize sections in xylene and rehydrate through a graded ethanol series.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Digest tissues with Proteinase K at 37°C to improve probe accessibility. The duration is tissue-dependent and requires optimization.

-

Wash slides in PBS.

-

-

Probe Hybridization:

-

Apply a pre-hybridization solution to block non-specific binding.

-

Denature the Digoxigenin (DIG)-labeled LNA miR-21 probe by heating at 65°C.

-

Apply the hybridization mixture containing the LNA probe to the tissue section.

-

Incubate in a humidified chamber overnight at a specific hybridization temperature (e.g., 55°C), which is optimized based on the probe's melting temperature.[13]

-

-

Post-Hybridization Washes:

-

Perform stringent washes to remove unbound or non-specifically bound probes. This typically involves washing in decreasing concentrations of saline sodium citrate (SSC) buffer at elevated temperatures.[14]

-

-

Immunological Detection:

-

Block endogenous peroxidase activity using H₂O₂.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP).[14]

-

Wash thoroughly.

-

Add the chromogenic substrate (e.g., NBT/BCIP for AP), which generates a colored precipitate at the site of probe binding.[14]

-

Counterstain with Nuclear Fast Red to visualize cell nuclei.

-

Dehydrate, clear, and mount the slides for microscopic analysis.

-

Caption: Workflow for In Situ Hybridization (ISH).

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is the gold standard for quantifying nucleic acid levels due to its high sensitivity and specificity.[15] For miRNAs, the process requires modifications to the standard protocol due to their short length. Two common methods are stem-loop reverse transcription and poly(A) tailing.[16][17]

Detailed Protocol using Stem-Loop RT Primers (TaqMan Method):

-

Total RNA Extraction:

-

Homogenize fresh, frozen, or FFPE tissue samples.

-

Extract total RNA using a phenol-chloroform based method (e.g., TRIzol) or a column-based kit designed for total RNA isolation, ensuring the protocol is optimized for small RNA recovery.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

-

Reverse Transcription (RT):

-

In a reverse transcription reaction, use a specific stem-loop RT primer that binds to the 3' end of the mature miR-21 molecule.[18]

-

This primer forms a looped structure, extending the length of the template for the reverse transcriptase enzyme.

-

Use a reverse transcription kit to synthesize a specific cDNA strand from the RNA template.

-

-

Real-Time PCR:

-

Prepare a PCR reaction mix containing the synthesized cDNA, a miR-21 specific forward primer, a universal reverse primer, a TaqMan probe specific to the miR-21 amplicon, and a real-time PCR master mix.[18]

-

Run the reaction on a real-time PCR instrument. The instrument measures the fluorescence emitted by the probe's reporter dye in each cycle.

-

The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of miR-21.

-

Normalize the data using a stable endogenous control (e.g., a small nuclear RNA like RNU6B) and calculate relative expression using the ΔΔCt method.[7]

-

Caption: Workflow for qRT-PCR analysis of miR-21.

Microarray Analysis for High-Throughput Profiling

Microarray technology enables the simultaneous measurement of the expression levels of thousands of miRNAs.[19] This is particularly useful for discovery-phase research to identify expression signatures associated with different disease states.

Detailed Protocol for miRNA Microarray:

-

RNA Isolation and Quality Control:

-

Extract total RNA from tissue samples, enriching for the small RNA fraction.[20]

-

Perform rigorous quality control to ensure RNA integrity, as this is critical for reliable microarray data.

-

-

RNA Labeling:

-

Label the 3' end of the small RNA molecules with a fluorescent dye (e.g., Cyanine 3 or Cyanine 5). This is often done via a ligation-based reaction.

-

-

Hybridization:

-

Apply the labeled RNA sample to a microarray slide. The slide is spotted with thousands of probes, each complementary to a specific mature miRNA sequence.[20]

-

Incubate the slide for several hours (e.g., overnight) in a hybridization chamber to allow the labeled miRNAs to bind to their complementary probes.

-

-

Washing and Scanning:

-

Wash the microarray slide to remove non-specifically bound RNA.

-

Use a laser scanner to excite the fluorescent dyes on the array. The scanner measures the fluorescence intensity at each spot, which corresponds to the expression level of that specific miRNA.[20]

-

-

Data Analysis:

-

Process the raw image data to quantify the intensity values for each spot.

-

Perform background correction and normalization to account for technical variations between arrays.

-

Use statistical analysis to identify miRNAs that are differentially expressed between sample groups (e.g., tumor vs. normal tissue).

-

Caption: Workflow for miRNA Microarray Analysis.

References

- 1. Expression and Tissue Distribution of MicroRNA-21 in Malignant and Benign Breast Tissues> | Anticancer Research [ar.iiarjournals.org]

- 2. Regulation and function of miRNA-21 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. Expression and Tissue Distribution of MicroRNA-21 in Malignant and Benign Breast Tissues> - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mirna21 Expression in the Breast Cancer Tumor Tissue is Independent of Neoadjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression Analysis of mir-21 and mir-221 in Cancerous Tissues from Iranian Patients with Gastric Cancer - Iranian Biomedical Journal [ibj.pasteur.ac.ir]

- 9. Quantitative Detection of miRNA-21 Expression in Tumor Cells and Tissues Based on Molecular Beacon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. MicroRNA in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. miR-Q: a novel quantitative RT-PCR approach for the expression profiling of small RNA molecules such as miRNAs in a complex sample - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Innovative microRNA quantification by qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. genome.med.harvard.edu [genome.med.harvard.edu]

- 19. MicroRNA expression profiling using microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. microRNA/microRNA Microarray Protocols [protocol-online.org]

The Core Mechanism of Action of MicroRNA-21: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-21 (miR-21) stands as one of the most extensively studied microRNAs, consistently implicated as a key regulator in a multitude of cellular processes. Its dysregulation is a hallmark of numerous pathologies, most notably cancer, but also cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the core mechanism of action of miR-21, detailing its primary targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Canonical Mechanism of Action: Post-Transcriptional Gene Silencing

Like other microRNAs, miR-21 primarily functions as a negative regulator of gene expression at the post-transcriptional level. The mature, single-stranded miR-21 molecule is incorporated into the RNA-induced silencing complex (RISC). Within this complex, miR-21 guides the RISC to specific messenger RNA (mRNA) targets by binding to complementary sequences, predominantly within the 3' untranslated region (3' UTR). This interaction leads to either the degradation of the target mRNA or the inhibition of its translation into protein, effectively silencing the gene.

Key Validated Target Genes of miR-21

An extensive body of research has identified and validated a multitude of direct target genes for miR-21. These targets are often tumor suppressor genes, and their downregulation by miR-21 contributes to its oncogenic (oncomiR) role. The following table summarizes key targets and the quantitative impact of miR-21 on their expression.

| Target Gene | Function | Cell/Tissue Type | Experimental Method | Quantitative Effect of miR-21 Modulation |

| PTEN (Phosphatase and Tensin Homolog) | Tumor suppressor, negative regulator of the PI3K/Akt pathway. | Endometrioid endometrial cancer cells | Luciferase Reporter Assay | Luciferase expression downregulated to 62.93% of control with miR-21 mimic.[1] |

| Triple-negative breast cancer cells | Western Blot | PTEN protein expression significantly upregulated in the miR-21 inhibitor transfected group.[2] | ||

| Human colorectal cancer cells | Luciferase Reporter Assay | Anti-miR-21 increased luciferase-reporter activity.[3] | ||

| PDCD4 (Programmed Cell Death 4) | Tumor suppressor, inhibits translation and promotes apoptosis. | Human breast cancer cells (MCF-7) | Western Blot | Pdcd4 protein decreased by ~50% with miR-21 overexpression.[4] |

| Human hepatocellular carcinoma cells | Western Blot | Significant decrease in PDCD4 protein expression with miR-21 overexpression.[5] | ||

| Glioblastoma cells | Western Blot | Downregulation of miR-21 results in enhanced Pdcd4 expression.[6] | ||

| SPRY2 (Sprouty Homolog 2) | Inhibitor of receptor tyrosine kinase signaling. | Colon cancer cells | Northern & Western Blot | Down-regulation of SPRY2 by miR-21 is accompanied by an increase in basal phospho-ERK1/2.[7] |

| RECK (Reversion-inducing Cysteine-rich protein with Kazal motifs) | Membrane-anchored inhibitor of matrix metalloproteinases (MMPs). | Cervical cancer cells | Luciferase Reporter Assay | Silencing of miR-21 significantly reduced luciferase activity by approximately 90% in a construct containing a specific MRE of the RECK 3'-UTR.[8] |

| TIMP3 (Tissue Inhibitor of Metalloproteinases 3) | Inhibitor of MMPs, involved in extracellular matrix homeostasis. | Human umbilical vein endothelial cells (HUVECs) | qRT-PCR & Western Blot | In the miR-21 mimic group, TIMP3 mRNA expression was 0.54±0.12-fold of the control.[9] |

| Breast cancer cell lines | Western Blot | A significant inverse correlation between miR-21 expression and TIMP3 protein content was observed (Pearson correlation, r = -0.913).[10] | ||

| TPM1 (Tropomyosin 1) | Tumor suppressor, involved in cytoskeleton regulation. | Breast cancer cells | Luciferase Reporter Assay & Western Blot | mir-21 down-regulated luciferase activity, and anti-mir-21 up-regulated it. No significant change was observed at the mRNA level.[11][12] |

Downstream Signaling Pathways Modulated by miR-21

By targeting the aforementioned genes, miR-21 exerts a profound influence on several critical signaling pathways that govern cell proliferation, survival, invasion, and apoptosis.

The PI3K/Akt/mTOR Pathway

One of the most well-documented consequences of miR-21 activity is the activation of the PI3K/Akt/mTOR pathway. By directly targeting and downregulating PTEN , a crucial negative regulator of this pathway, miR-21 effectively removes the brakes on PI3K signaling. This leads to the phosphorylation and activation of Akt, which in turn activates a cascade of downstream effectors, including mTOR, promoting cell growth, proliferation, and survival, while inhibiting apoptosis.

The MAPK/ERK Pathway

MiR-21 also influences the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, primarily through its targeting of Sprouty (SPRY) proteins, such as SPRY2 . SPRY proteins are negative regulators of receptor tyrosine kinase (RTK) signaling, which lies upstream of the Ras/Raf/MEK/ERK cascade. By inhibiting SPRY2, miR-21 enhances ERK signaling, thereby promoting cell proliferation and differentiation.

Regulation of Apoptosis and Cell Invasion

MiR-21's role in tumorigenesis is further solidified by its targeting of pro-apoptotic factors and inhibitors of metastasis. By downregulating PDCD4 , miR-21 inhibits apoptosis and promotes cell proliferation. Furthermore, its targeting of RECK and TIMP3 , which are inhibitors of matrix metalloproteinases (MMPs), leads to increased MMP activity, degradation of the extracellular matrix, and enhanced tumor cell invasion and metastasis. The targeting of TPM1 , a cytoskeletal protein, also contributes to changes in cell morphology and motility that favor invasion.

Experimental Protocols for miR-21 Target Validation

The validation of miR-21 targets is a multi-step process that typically involves a combination of computational prediction and experimental verification. Below are detailed methodologies for key experiments.